5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Overview
Description
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a chemical compound with the molecular formula C7H6BrN5. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 2-methyl-2H-tetrazol-5-yl group at the 2-position.
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizingTedizolid , a known antibacterial drug .
Mode of Action
As an intermediate in the synthesis of tedizolid , it may contribute to the antibacterial properties of the final compound.
Biochemical Pathways
Given its role in the synthesis of tedizolid , it may be involved in pathways related to bacterial protein synthesis inhibition, which is the known mechanism of action of Tedizolid.
Result of Action
As an intermediate in the synthesis of tedizolid , it may contribute to the antibacterial effects of the final compound.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of Tedizolid-d3 , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this drug
Cellular Effects
As an intermediate in the synthesis of Tedizolid-d3 , it may influence cell function indirectly through its role in the production of this drug. Tedizolid is known to have effects on cell signaling pathways, gene expression, and cellular metabolism , so it is possible that 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine could have similar effects.
Molecular Mechanism
As an intermediate in the synthesis of Tedizolid-d3 , it may exert its effects at the molecular level through its role in the production of this drug. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with sodium azide and a methylating agent. The reaction proceeds under controlled conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:
Starting Material: 5-bromo-2-pyridinecarbonitrile
Reagents: Sodium azide, methylating agent (e.g., methyl iodide)
Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(2-methyl-2H-tetrazol-5-yl)pyridine derivative .
Scientific Research Applications
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antibacterial agents, such as Tedizolid, which is used to treat bacterial infections.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but lacks the methyl group on the tetrazole ring.
5-Bromo-2-pyridinecarbonitrile: Precursor in the synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.
Properties
IUPAC Name |
5-bromo-2-(2-methyltetrazol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKGNBDRWYWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634149 | |
Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380380-64-3 | |
Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 380380-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine?
A1: Understanding the crystal structure of a molecule is crucial for comprehending its physical and chemical properties. Researchers have successfully determined the crystal structure of this compound using X-ray diffraction. [] This revealed that the compound crystallizes in the triclinic crystal system with the space group P1̄. [] Such structural information is valuable for predicting molecular interactions and designing further chemical modifications.
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. One notable application is its role in the synthesis of Tedizolid, an antibiotic used to treat bacterial infections. [] Researchers employed a Suzuki coupling reaction, utilizing this compound and a chiral oxazolidinone derivative, to efficiently synthesize Tedizolid in high yield. [] This synthetic route highlights the compound's versatility in constructing complex molecules with pharmaceutical relevance.
Q3: What are the advantages of using this compound in the synthesis of Tedizolid?
A3: The use of this compound in the synthesis of Tedizolid presents several advantages. Firstly, the Suzuki coupling reaction employed is highly efficient and proceeds under relatively mild conditions, allowing for a good overall yield. [] Secondly, the reaction exhibits high selectivity, leading predominantly to the desired product with minimal side products. [] These factors make this synthetic route a practical and commercially viable approach for producing Tedizolid.
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